molecular formula C8H16N2O3 B14642678 Methyl 2-(nitrosopentylamino)acetate CAS No. 51938-23-9

Methyl 2-(nitrosopentylamino)acetate

Cat. No.: B14642678
CAS No.: 51938-23-9
M. Wt: 188.22 g/mol
InChI Key: QYMXLNSQRJVYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(nitrosopentylamino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is of interest due to its unique structure, which includes a nitroso group attached to a pentylamino chain, making it a subject of study in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(nitrosopentylamino)acetate typically involves the reaction of methyl cyanoacetate with nitrosopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yields and purity. The use of catalysts and automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(nitrosopentylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Methyl 2-(nitrosopentylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(nitrosopentylamino)acetate involves its interaction with molecular targets through its nitroso and ester groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A precursor in the synthesis of Methyl 2-(nitrosopentylamino)acetate.

    Nitrosopentylamine: Another precursor with similar reactivity.

    Ethyl acetate: A structurally similar ester with different functional groups.

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

CAS No.

51938-23-9

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-[nitroso(pentyl)amino]acetate

InChI

InChI=1S/C8H16N2O3/c1-3-4-5-6-10(9-12)7-8(11)13-2/h3-7H2,1-2H3

InChI Key

QYMXLNSQRJVYTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC(=O)OC)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.